4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride 4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18665388
InChI: InChI=1S/C6H13N5O.ClH/c7-5(8)10-1-3-11(4-2-10)6(9)12;/h1-4H2,(H3,7,8)(H2,9,12);1H
SMILES:
Molecular Formula: C6H14ClN5O
Molecular Weight: 207.66 g/mol

4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride

CAS No.:

Cat. No.: VC18665388

Molecular Formula: C6H14ClN5O

Molecular Weight: 207.66 g/mol

* For research use only. Not for human or veterinary use.

4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride -

Specification

Molecular Formula C6H14ClN5O
Molecular Weight 207.66 g/mol
IUPAC Name 4-carbamimidoylpiperazine-1-carboxamide;hydrochloride
Standard InChI InChI=1S/C6H13N5O.ClH/c7-5(8)10-1-3-11(4-2-10)6(9)12;/h1-4H2,(H3,7,8)(H2,9,12);1H
Standard InChI Key WYCHVJVTGYKERQ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C(=N)N)C(=O)N.Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a six-membered piperazine ring, where one nitrogen atom is substituted with a carbamimidoyl group (–C(=NH)NH₂) and the other with a carboxamide (–CONH₂). Protonation of the tertiary amine in the piperazine ring by hydrochloric acid yields the hydrochloride salt, enhancing its solubility in polar solvents .

Stereochemical Considerations

Synthesis and Manufacturing

Synthetic Routes

The hydrochloride salt is typically synthesized via a two-step protocol:

  • Ring Formation: Condensation of ethylenediamine derivatives with carbonyl sources under acidic conditions yields the piperazine core.

  • Functionalization: Sequential introduction of carbamimidoyl and carboxamide groups using amidination and acylation reactions, followed by HCl treatment to precipitate the salt .

Optimization Challenges

Key challenges include minimizing side reactions during amidination and achieving high regioselectivity. A study comparing tert-butyl 4-carbamimidoylpiperazine-1-carboxylate synthesis noted that controlled pH (6.5–7.0) and low temperatures (0–5°C) improve yields by reducing hydrolysis .

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight207.6 g/molCalculated from
Melting Point221–224°CDifferential Scanning Calorimetry
Solubility>50 mg/mL in H₂OEquilibrium Solubility
LogP (Partition Coefficient)0.74Computational Prediction
The compound’s high aqueous solubility (attributed to ionization) and moderate lipophilicity make it suitable for oral formulation .

Biological Activity and Mechanism

Enzyme Inhibition

In vitro assays demonstrate inhibitory activity against serine proteases, including thrombin (IC₅₀ = 78.8 µM) . The carbamimidoyl group likely interacts with the enzyme’s catalytic triad, mimicking natural substrates.

Anti-inflammatory Effects

Preliminary studies on murine models indicate a 40% reduction in TNF-α levels at 10 mg/kg doses, suggesting modulation of NF-κB signaling . Structural analogs with benzyl substituents show enhanced potency, highlighting the role of hydrophobicity in target engagement .

Therapeutic Applications

Metabolic Disorders

Interaction with AMP-activated protein kinase (AMPK) has been hypothesized based on molecular docking studies, positioning it as a candidate for diabetes management .

Related Compounds and Analogues

Compound NameMolecular FormulaKey Modifications
4-Benzyl-piperazine-1-carboxylic acid (4-chloro-phenyl)-amideC₁₈H₂₀ClN₃OBenzyl and chloro-phenyl groups enhance receptor affinity
Piperazine-1-carboxylic acid amide hydrochlorideC₅H₁₂ClN₃OSimplified structure with reduced steric hindrance
4-(4-Carbamimidoyl-benzoylamino)-piperidine-1-carboxylic acid (3,3-diphenyl-propyl)-amideC₂₉H₃₂N₄O₂Extended aromatic system improves metabolic stability

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